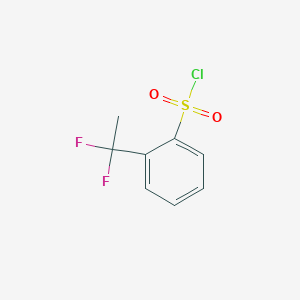

2-(1,1-Difluoroethyl)benzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,1-Difluoroethyl)benzenesulfonyl chloride (DFBCl) is a highly reactive, colorless and volatile liquid. It is a sulfonyl chloride derivative of benzene that is used in a variety of scientific applications. It is used primarily in organic synthesis, as a reagent in peptide synthesis, and as a catalyst in various reactions. DFBCl is also used in pharmaceutical research and development for the synthesis of biologically active compounds.

科学的研究の応用

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and benzenesulfonyl chloride derivatives, play a pivotal role in solid-phase synthesis. They are used as intermediates in various chemical transformations, including unique rearrangements to produce diverse privileged scaffolds (Fülöpová & Soural, 2015).

Large-Scale Preparation for Drug Synthesis

A scalable process has been developed for preparing 2-(methanesulfonyl)benzenesulfonyl chloride, a crucial building block in synthesizing several drug candidates. This involves a four-step sequence from 1,2-dichlorobenzene and methanethiol, demonstrating practicality and efficiency in large-scale production (Meckler & Herr, 2012).

Ionic Liquid Media for Friedel-Crafts Sulfonylation

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. They enhance the reactivity of substrates, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Thioglycoside Activation

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a potent, metal-free thiophile, activating thioglycosides via glycosyl triflates in low temperatures. This facilitates the rapid conversion of glycosyl triflates to glycosides (Crich & Smith, 2001).

Palladium-Catalyzed Direct Arylations

Palladium-catalyzed coupling of benzenesulfonyl chlorides with thiophene derivatives allows regioselective access to β-arylated thiophenes. This process is efficient, using accessible catalysts, bases, and substrates, and tolerates various substituents (Yuan & Doucet, 2014).

Efficient Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides have been synthesized efficiently via aqueous chlorination of aryl methoxymethyl sulfides. This method allows for the preparation of functionally diverse sulfides from readily available materials (Kim, Ko, & Kim, 1992).

Pd-Catalyzed Desulfitative Arylation

(Poly)halo-substituted benzenesulfonyl chlorides show promising reactivity in Pd-catalyzed desulfitative arylation, enabling the synthesis of arylated heteroarenes. This method is versatile, regioselective, and tolerates bromo substituents on heteroarenes (Skhiri et al., 2015).

Phthalocyanine Synthesis

Polyfluoroalkoxysulfonyl phthalonitriles have been synthesized by reacting 1,2-dicyanobenzene-4-sulfonyl chloride with polyfluoro alcohols. This leads to phthalocyanines with altered electronic properties, impacting their aggregation and stability (Kondratenko et al., 1999).

特性

IUPAC Name |

2-(1,1-difluoroethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-4-2-3-5-7(6)14(9,12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAASPNHFRBFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1S(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2917233.png)

![2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2917238.png)

![5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2917241.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2917243.png)

![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)